molecular formula C17H15BrN4O4S3 B2522646 2-((4-amino-5-((5-bromothiophen-2-yl)sulfonyl)pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 1223992-67-3

2-((4-amino-5-((5-bromothiophen-2-yl)sulfonyl)pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide

Cat. No. B2522646
CAS RN: 1223992-67-3
M. Wt: 515.42
InChI Key: FRPGIBKFFRRVBS-UHFFFAOYSA-N
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Description

2-((4-amino-5-((5-bromothiophen-2-yl)sulfonyl)pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C17H15BrN4O4S3 and its molecular weight is 515.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of heterocyclic compounds incorporating sulfamoyl moiety, including derivatives related to the specified compound, has been explored for their potential as antimicrobial agents. This includes the synthesis of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives, demonstrating the versatility of the core structure in generating biologically active molecules (Darwish et al., 2014).
  • The crystal structures of related 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides have been determined, highlighting the folded conformation about the methylene C atom of the thioacetamide bridge. This structural analysis aids in understanding the molecular geometry and potential interaction sites for biological activity (Subasri et al., 2016).

Antimicrobial and Antitumor Potential

  • Several studies have investigated the antimicrobial and antitumor activities of compounds structurally related to the specified chemical. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds have shown significant analgesic and anti-inflammatory activities, suggesting the potential of such derivatives in drug development (Abu‐Hashem et al., 2020).
  • The exploration of sulfonamide derivatives, including the synthesis and biological activities of 5-deaza analogues of aminopterin and folic acid, demonstrates the chemical versatility and therapeutic potential of sulfonamide-based compounds in targeting cancer and bacterial infections (Su et al., 1986).

Bioactive Conformation and Drug Design

  • A detailed analysis of the bioactive conformation of pyrimidinylbenzoates, which are key components in designing acetohydroxyacid synthase inhibitors, provides insights into the structural requirements for bioactivity. This research underscores the importance of conformational analysis in the rational design of new herbicides and potentially other therapeutic agents (He et al., 2007).

properties

IUPAC Name

2-[4-amino-5-(5-bromothiophen-2-yl)sulfonylpyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4O4S3/c1-26-11-4-2-3-10(7-11)21-14(23)9-27-17-20-8-12(16(19)22-17)29(24,25)15-6-5-13(18)28-15/h2-8H,9H2,1H3,(H,21,23)(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPGIBKFFRRVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.